molecular formula C11H14Cl2N2O B5708873 3,4-dichloro-N-(2-dimethylaminoethyl)benzamide

3,4-dichloro-N-(2-dimethylaminoethyl)benzamide

Cat. No.: B5708873
M. Wt: 261.14 g/mol
InChI Key: HLKMRULDBKAOAB-UHFFFAOYSA-N
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Description

3,4-dichloro-N-(2-dimethylaminoethyl)benzamide is a synthetic compound known for its unique chemical structure and properties. It is often used in scientific research due to its potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of two chlorine atoms attached to the benzene ring and a dimethylaminoethyl group attached to the amide nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(2-dimethylaminoethyl)benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 2-dimethylaminoethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-(2-dimethylaminoethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-dichloro-N-(2-dimethylaminoethyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(2-dimethylaminoethyl)benzamide involves its interaction with specific molecular targets in the body. It is known to act as an agonist at certain receptors, leading to the activation of signaling pathways that result in its observed effects. The compound’s structure allows it to bind to these receptors with high affinity, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-dichloro-N-(2-dimethylaminoethyl)benzamide is unique due to its specific chemical structure, which imparts distinct physicochemical properties and biological activities. Its ability to undergo various chemical reactions and its wide range of applications in scientific research make it a valuable compound for further study .

Properties

IUPAC Name

3,4-dichloro-N-[2-(dimethylamino)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Cl2N2O/c1-15(2)6-5-14-11(16)8-3-4-9(12)10(13)7-8/h3-4,7H,5-6H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLKMRULDBKAOAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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